Einecs 256-325-5

Descripción

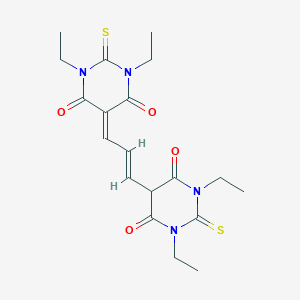

Structurally, it consists of two 1,3-diethylthiobarbituric acid moieties linked by a trimethine bridge. This compound is anionic and exhibits slow-response kinetics, making it suitable for detecting sustained depolarization or hyperpolarization events in live cells . Its fluorescence intensity increases upon membrane depolarization due to cytosolic accumulation and decreases during hyperpolarization as the dye partitions into the plasma membrane .

DiSBAC₂(3) has been widely applied in cancer research, cystic fibrosis studies, and neurobiology. Its excitation/emission wavelengths (540 nm/580 nm) allow multiplexing with other fluorophores in live-cell imaging .

Propiedades

IUPAC Name |

5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNRXFXHKIGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963892 | |

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47623-98-3 | |

| Record name | DiSBAC2(3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47623-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,3-diethylthiobarbiturate)trimethineoxonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047623983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Structural and Molecular Characteristics

Stock Solution Preparation Protocols

Standard Concentration Formulations

Stock solutions are typically prepared at 10 mM concentration in anhydrous DMSO. The following table outlines volumes required to achieve target molarities across common mass quantities:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.2906 | 0.4581 | 0.2291 |

| 5 | 11.4532 | 2.2906 | 1.1453 |

| 10 | 22.9064 | 4.5813 | 2.2906 |

Data derived from GlpBio’s preparation guidelines.

To prepare a 10 mM solution:

-

Weigh 10 mg of lyophilized powder using an analytical balance.

-

Add 2.2906 mL of molecular biology-grade DMSO.

-

Vortex for 30 seconds and sonicate in a 37°C water bath for 5 minutes to ensure complete dissolution.

-

Aliquot into 25 µL portions in sterile microcentrifuge tubes.

In Vivo Formulation Adjustments

For animal studies requiring aqueous administration, a two-step dilution protocol is recommended:

-

Prepare a 100× concentrate in DMSO (e.g., 10 mM stock).

-

Dilute in phosphate-buffered saline (PBS) immediately before use to achieve a working concentration of 100–500 nM.

“The combined use of DMSO master stocks and rapid dilution into physiological buffers minimizes solvent toxicity while maintaining dye functionality.” — Yoshimura et al. (2014).

Analytical Validation Techniques

HPLC Purity Assessment

Commercial batches exceeding 98% purity (as verified by reverse-phase HPLC) are recommended for sensitive applications. Typical chromatographic conditions:

-

Column: C18, 4.6 × 150 mm, 5 µm

-

Mobile phase: 60:40 acetonitrile/10 mM ammonium acetate

-

Flow rate: 1 mL/min

-

Detection: UV-Vis at 340 nm

Functional Validation in Cellular Systems

Troubleshooting Common Preparation Issues

| Issue | Cause | Resolution |

|---|---|---|

| Precipitation | Aqueous dilution too rapid | Pre-warm buffer to 37°C |

| Reduced fluorescence | Repeated freeze-thaw cycles | Prepare single-use aliquots |

| Cytotoxicity | DMSO >0.1% in final solution | Dilute stock further |

Applications Influencing Preparation Strategies

Electrophysiology Studies

The compound’s voltage-dependent partitioning requires precise concentration control:

Análisis De Reacciones Químicas

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s potential-dependent fluorescence changes are typically around 1% per millivolt, making it suitable for detecting changes in average membrane potentials of nonexcitable cells caused by respiratory activity, ion-channel permeability, drug binding, and other factors . Common reagents and conditions used in these reactions include anhydrous DMSO and specific buffers for experimental and physiological conditions .

Aplicaciones Científicas De Investigación

Membrane Potential Measurement

DiSBAC2(3) is primarily utilized as a membrane potential probe . Its ability to enter depolarized cells allows for the measurement of transmembrane potential changes, which is crucial for understanding cellular functions and responses.

- Mechanism : The dye binds to intracellular proteins or membranes, leading to enhanced fluorescence upon depolarization. The fluorescence intensity changes are approximately 1% per millivolt, making it suitable for detecting subtle changes in membrane potential .

Biological Studies

In biological research, DiSBAC2(3) is employed to study nonexcitable cells and assess their membrane potentials under various conditions.

- Case Study : In a study investigating cystic fibrosis (CF), DiSBAC2(3) was used to monitor CFTR-dependent membrane potential changes in monocytes. This application highlighted the dye's role in diagnosing CF by correlating membrane potential data with genetic testing results .

Drug Interaction Research

The compound is also significant in pharmacological studies for understanding the effects of drugs on ion channels and membrane potentials.

- Example : Research demonstrated that DiSBAC2(3) could assess the impact of KCa3.1 channel activators on cancer cells, revealing how these channels influence drug uptake and cell viability .

High-Throughput Screening

In industrial applications, DiSBAC2(3) is utilized for high-throughput screening assays to monitor changes in plasma membrane potential during drug development processes.

Mecanismo De Acción

The mechanism of action of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol involves its ability to enter depolarized cells, where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization is indicated by a decrease in fluorescence . This potential-dependent fluorescence change is crucial for measuring membrane potentials in various biological systems .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol belongs to the oxonol family of potentiometric dyes. Below is a comparative analysis with structurally and functionally related compounds:

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3))

- Structural Differences : Replaces the thiobarbituric acid moiety with a barbituric acid group and substitutes ethyl with butyl side chains .

- Functional Differences :

- DiBAC₄(3) exhibits faster membrane partitioning due to increased lipophilicity from butyl groups, making it more responsive to rapid depolarization events .

- Applications: Primarily used in bacterial and fungal membrane depolarization assays (e.g., antifungal drug studies and bacterial viability tests ). Unlike DiSBAC₂(3), it is less common in mammalian cell electrophysiology .

- Spectral Properties: Excitation/emission at 490 nm/525 nm , distinct from DiSBAC₂(3)’s 540 nm/580 nm .

Bis-(1,3-dibutylselenobarbituric acid)trimethine oxonol

- Structural Differences : Substitutes sulfur in the thiobarbituric acid group with selenium .

- Functional Differences: Selenium confers photocytotoxicity: Photobleaching generates cytotoxic elemental selenium, killing >99% of leukemia cells, a property absent in sulfur or oxygen analogs . Applications: Explored in photodynamic therapy, unlike DiSBAC₂(3), which is non-cytotoxic and strictly diagnostic .

Bis-(1,3-diethylbarbituric acid)trimethine oxonol

- Structural Differences : Lacks the sulfur atom in the barbituric acid group.

- Functional Differences :

Comparative Data Table

Key Research Findings

DiSBAC₂(3) vs. DiBAC₄(3) in Cancer Research :

- DiSBAC₂(3) revealed KCa3.1-dependent hyperpolarization in cervical cancer cells, correlating with Hoechst 33258 uptake .

- DiBAC₄(3) is unsuitable for such studies due to interference with Hoechst 33258’s DNA-binding fluorescence .

Selenium-Specific Cytotoxicity: The selenobarbituric acid oxonol’s photoproducts showed twice the potency of selenomerocyanines, highlighting selenium’s unique redox activity .

Actividad Biológica

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, commonly referred to as DiSBAC2(3), is a fluorescent probe widely utilized in biological research to assess membrane potential changes in cells. Its unique properties allow it to serve as a critical tool in various studies, including those investigating cell death, lipid peroxidation, and membrane dynamics.

DiSBAC2(3) operates based on its voltage-sensitive nature. In resting cells with a negative membrane potential, the dye predominantly remains extracellular. Upon depolarization—when the membrane potential becomes more positive—the dye partitions into the cell membrane, resulting in increased fluorescence intensity and a red shift in the emission spectrum. This change can be quantitatively measured to assess alterations in membrane potential associated with physiological processes such as action potentials and neurotransmitter release .

Applications in Research

DiSBAC2(3) has several notable applications:

- Membrane Potential Measurement : It provides insights into cellular excitability and signaling by measuring changes in membrane potential.

- Lipid Peroxidation Assessment : The probe reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, allowing researchers to quantify oxidative stress in biological samples.

- Cell Viability Studies : By entering cells with compromised membranes, DiSBAC2(3) can help differentiate between live and dead cells based on fluorescence intensity .

Study 1: Membrane Potential Changes in Pancreatic β-Cells

In a study examining pancreatic β-cells, DiSBAC2(3) was used to measure changes in plasma membrane potential during glucose stimulation. The results indicated that increased glucose levels led to significant depolarization of the membrane potential, providing insights into insulin secretion mechanisms .

Study 2: Lipid Peroxidation and Cell Death

A study highlighted DiSBAC2(3)'s ability to measure lipid peroxidation by quantifying MDA levels in various cell types. The fluorescence intensity correlated with the extent of lipid damage, demonstrating its utility in assessing oxidative stress in pathological conditions .

Study 3: Cancer Cell Dynamics

Research involving cervical cancer cells showed that DiSBAC2(3) could differentiate between healthy and cancerous tissues based on membrane potential variations. The study found that cancer cells exhibited altered KCa3.1 channel activity correlated with increased uptake of cytotoxic agents, highlighting its role as a potential therapeutic target .

Data Summary

The following table summarizes key findings related to the biological activity of DiSBAC2(3):

| Study | Application | Findings |

|---|---|---|

| Pancreatic β-Cells | Membrane Potential Measurement | Significant depolarization upon glucose stimulation (p < 0.05) |

| Lipid Peroxidation Assessment | Oxidative Stress Measurement | Fluorescence intensity proportional to MDA levels; indicates lipid damage |

| Cervical Cancer Cells | Cell Dynamics | Altered KCa3.1 activity linked to differential dye uptake |

Q & A

Q. How does Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3)) function as a membrane potential probe?

DiSBAC2(3) is a slow-response, anionic oxonol dye that redistributes across the plasma membrane depending on membrane potential. Upon depolarization (more positive membrane potential), the dye enters cells and binds to hydrophobic intracellular components, resulting in increased fluorescence intensity and a red spectral shift. Conversely, hyperpolarization reduces fluorescence. Its exclusion from mitochondria due to its negative charge makes it specific for plasma membrane potential measurements, unlike cationic dyes that accumulate in mitochondria .

Q. What experimental protocols are recommended for measuring plasma membrane depolarization using DiSBAC2(3)?

Cells are preloaded with DiSBAC2(3) (e.g., 40–200 nM) for 30 minutes in a physiological buffer. Fluorescence is monitored at excitation/emission wavelengths of ~540/580 nm. Depolarizing agents (e.g., high extracellular K⁺) or inhibitors (e.g., CFTRinh-172 for CFTR channels) are applied to validate responses. Controls include parallel assays with mitochondrial membrane potential dyes (e.g., JC-1) to confirm plasma membrane specificity .

Q. How can DiSBAC2(3) distinguish between healthy, injured, and dead cells in viability assays?

DiSBAC2(3) is used alongside propidium iodide (PI): depolarized (injured) cells take up DiSBAC2(3) (green-red fluorescence), while dead cells with compromised membranes stain with PI (red fluorescence). Healthy cells exclude both dyes. Optimal dye concentrations (e.g., 50–100 nM DiSBAC2(3) and 1–5 µg/mL PI) and sequential staining protocols are critical to avoid spectral overlap .

Advanced Research Questions

Q. How can researchers resolve conflicting data when using DiSBAC2(3) versus other oxonol dyes (e.g., DiBAC4(3))?

DiSBAC2(3) (thiobarbituric acid derivative) and DiBAC4(3) (barbituric acid derivative) differ in charge distribution and photostability. DiSBAC2(3) exhibits higher specificity for plasma membrane due to stronger mitochondrial exclusion. Comparative studies should standardize dye concentrations, cell types, and depolarization stimuli. For example, in neuronal cells, DiSBAC2(3) shows clearer depolarization responses to Aβ peptides than DiBAC4(3) .

Q. What methodological considerations are critical for high-throughput screening (HTS) of ion channel modulators using DiSBAC2(3)?

Key factors include:

- Dye stability : Minimize photobleaching by limiting exposure to excitation light.

- Signal normalization : Use ratiometric measurements (e.g., fluorescence intensity ratio at 580/540 nm) to correct for dye loading variability.

- Pharmacological controls : Include CFTR potentiators (e.g., genistein) and inhibitors (e.g., CFTRinh-172) to validate assay specificity, as demonstrated in cystic fibrosis studies .

Q. How can DiSBAC2(3) be integrated into multi-parametric assays with ion-specific probes (e.g., sodium or calcium indicators)?

DiSBAC2(3) (ex/em ~540/580 nm) is compatible with CoroNa Green (Na⁺; ex/em ~492/516 nm) or FURA2 (Ca²⁺; ex 340/380 nm). Sequential imaging or spectral unmixing is required to avoid cross-talk. For example, in sea urchin embryos, DiSBAC2(3) and CoroNa Green were used to correlate membrane depolarization with sodium flux during skeletal patterning .

Q. What are the limitations of DiSBAC2(3) in phototoxicity and cytotoxicity studies?

Unlike selenobarbituric oxonol dyes, DiSBAC2(3) does not generate cytotoxic photoproducts under standard imaging conditions. However, prolonged illumination (>5 minutes) can induce artifactual depolarization. Use low light intensities and short exposure times, and confirm results with electrophysiological methods (e.g., patch clamp) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.